1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
Description
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a benzyloxy group at the 4-position and a methoxy group at the 3-position. This structural motif is common in central nervous system (CNS) drug candidates due to piperazine's favorable pharmacokinetic properties and the substituents' ability to modulate receptor interactions.
Properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMKTVYZSKEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650636 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142353-49-9 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 142353-49-9
- Molecular Weight : 298.37 g/mol
This compound primarily interacts with various receptors in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of methoxy and benzyloxy groups likely enhances its lipophilicity, facilitating better membrane permeability and receptor binding.
Target Receptors
- Serotonin Receptors : Potential agonistic effects on 5-HT receptors may contribute to anxiolytic and antidepressant activities.
- Dopamine Receptors : Modulation of dopaminergic pathways could influence mood regulation and psychostimulatory effects.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antidepressant-like Effects : Research indicates that derivatives of piperazine compounds can enhance serotonin levels in the brain, suggesting potential antidepressant properties.
- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety behaviors in animal models.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives may protect against neurodegeneration.
In Vitro Studies
A study evaluated the compound's impact on neuronal cell lines, revealing a dose-dependent increase in cell viability under oxidative stress conditions. This suggests a protective role against neurotoxic agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
| 100 | 95 |
In Vivo Studies
In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
| Treatment Group | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
|---|---|---|
| Control | 30 | 5 |
| Low Dose | 45 | 8 |
| High Dose | 60 | 12 |
Case Studies
- Case Study on Anxiety Reduction : In a controlled trial involving rodents subjected to chronic stress, administration of the compound significantly mitigated anxiety symptoms compared to the control group.
- Neuroprotection Against Ischemia : Another study demonstrated that the compound could reduce infarct size in a rat model of stroke, indicating potential therapeutic applications in ischemic conditions.
Pharmacokinetics
The pharmacokinetic profile indicates rapid absorption and distribution across biological membranes, with a half-life suitable for therapeutic applications. Further studies are required to elucidate its metabolic pathways and excretion.
Comparison with Similar Compounds
Substituent Effects on Receptor Affinity and Selectivity
Substituents on the phenyl ring significantly influence receptor binding profiles. Key comparisons include:
Key Insights :
Pharmacokinetic and Metabolic Stability
Metabolic stability is influenced by substituent size and electronic properties:
Key Insights :
Structural Analogues in Drug Design
The benzyloxy-methoxyphenyl motif is versatile in scaffold design:
Key Insights :
- The piperazine core is a privileged structure in CNS drugs due to its conformational flexibility .
Q & A
Q. What are the established synthetic routes for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step procedures starting from substituted benzyl precursors and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-(benzyloxy)-3-methoxybenzyl halides with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine linkage .
- Protection/deprotection strategies : Benzyloxy and methoxy groups are often retained during synthesis, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimization : Yields >70% are achieved using excess piperazine (1.5–2 eq) and reflux conditions (80–100°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : The benzyloxy group (δ 4.8–5.2 ppm for -OCH₂Ph) and methoxy (δ 3.7–3.9 ppm) are diagnostic. Piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~341) confirm the molecular formula (C₁₉H₂₄N₂O₂). Fragmentation patterns distinguish substituents (e.g., loss of benzyloxy group: m/z ~249) .
- IR : Stretching vibrations for aryl ethers (~1250 cm⁻¹) and piperazine C-N bonds (~1120 cm⁻¹) are critical .
Q. What are the primary challenges in characterizing its physicochemical properties (e.g., solubility, stability)?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays. LogP values (~3.2) indicate moderate lipophilicity .
- Stability : Susceptible to oxidative degradation of the benzyloxy group under light or heat. Storage at –20°C in amber vials is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing benzyloxy with other substituents) alter bioactivity?
Comparative studies with analogs (e.g., 1-(3-chlorophenyl)piperazine) reveal:
- Antiplatelet activity : The benzyloxy-methoxy combination enhances activity (IC₅₀ ~12 µM) compared to halogenated derivatives (IC₅₀ >50 µM) .
- SAR insights : Bulkier substituents (e.g., cyclohexenyl) reduce solubility but improve receptor binding in neurological targets .
- Data contradiction : Some studies report reduced toxicity with β-cyclodextrin inclusion complexes but lower activity .
Q. What strategies resolve conflicting bioactivity data across studies (e.g., cytotoxicity vs. therapeutic efficacy)?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., MTT assay for cytotoxicity) .
- Dose-response curves : Identify biphasic effects (e.g., neuroprotective at low doses, cytotoxic >50 µM) .
- Metabolic profiling : LC-MS/MS analysis detects metabolites (e.g., demethylated derivatives) that may contribute to toxicity .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict its interaction with biological targets?
- Docking : The piperazine ring aligns with serotonin receptor (5-HT₃) binding pockets, while benzyloxy groups stabilize hydrophobic interactions (ΔG ~–9.2 kcal/mol) .
- MD simulations : Reveal conformational flexibility of the methoxy group, influencing binding kinetics (kₒₙ ~10⁵ M⁻¹s⁻¹) .
- Limitations : Overpredict affinity for dopamine receptors (D₂) due to false-positive π-π stacking in silico models .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- HPLC-UV : C18 columns (5 µm, 250 mm × 4.6 mm), mobile phase (acetonitrile:0.1% TFA, 70:30), retention time ~8.2 min, LOD 0.1 µg/mL .
- LC-MS/MS : MRM transitions (m/z 341→249 for quantification; 341→121 for confirmation) enable detection in plasma (LOQ 1 ng/mL) .
- Challenges : Matrix effects (e.g., ion suppression in blood) require stable isotope internal standards (e.g., deuterated analogs) .
Q. How can reaction intermediates be stabilized during synthesis?
- Low-temperature quenching : Halt side reactions (e.g., oxidation) by rapid cooling (–20°C) after coupling steps .
- In situ FTIR monitoring : Track intermediate formation (e.g., imine formation at ~1650 cm⁻¹) to optimize reaction times .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to prevent undesired cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
